molecular formula C13H17N5OS2 B7052874 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7052874
M. Wt: 323.4 g/mol
InChI Key: GUQABCQOILGWCV-UHFFFAOYSA-N
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Description

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide is a complex organic compound featuring a diazepane ring, two thiazole groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the diazepane ring, followed by the introduction of thiazole groups and the carboxamide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole groups may play a crucial role in binding to these targets, while the diazepane ring provides structural stability. The carboxamide group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide: Lacks the additional thiazole group.

    N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide: Lacks one of the thiazole groups.

    4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane: Lacks the carboxamide group.

Uniqueness

The presence of two thiazole groups and a carboxamide functionality in 4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)-N-(1,3-thiazol-2-ylmethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS2/c19-12(16-10-11-14-2-8-20-11)17-4-1-5-18(7-6-17)13-15-3-9-21-13/h2-3,8-9H,1,4-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQABCQOILGWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NCC2=NC=CS2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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